molecular formula C36H28O16 B2692676 Schizotenuin A CAS No. 144608-09-3

Schizotenuin A

Katalognummer: B2692676
CAS-Nummer: 144608-09-3
Molekulargewicht: 716.604
InChI-Schlüssel: KROVXXIIXUFKOO-NGJWAYPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Schizotenuin A is a benzofuran lignan first identified in Schizonepeta tenuifolia and Lycopus lucidus . Structurally, it belongs to the benzofuranoid class, characterized by a fused bicyclic framework of a benzene ring and a furan moiety. Its natural occurrence in trace amounts in Dracocephalum austriacum further highlights its rarity and pharmacological significance .

Eigenschaften

IUPAC Name

(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-5-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O16/c37-21-5-1-17(10-24(21)40)13-28(34(45)46)50-30(44)8-3-16-9-20-31(32(52-33(20)27(43)12-16)19-4-7-23(39)26(42)15-19)36(49)51-29(35(47)48)14-18-2-6-22(38)25(41)11-18/h1-12,15,28-29,37-43H,13-14H2,(H,45,46)(H,47,48)/b8-3+/t28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVXXIIXUFKOO-NGJWAYPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3=C(C(=C2)O)OC(=C3C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC3=C(C(=C2)O)OC(=C3C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Schizotenuin A can be isolated from Lycopus lucidus through a series of chromatographic techniques. The process involves the extraction of the plant material using solvents such as methanol or ethanol, followed by purification using column chromatography .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Schizotenuin A. The compound is primarily obtained through laboratory-scale extraction and purification processes. Further research is needed to develop efficient and cost-effective industrial production methods.

Analyse Chemischer Reaktionen

Types of Reactions: Schizotenuin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Schizotenuin A can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Schizotenuin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and metabolism.

    Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and type 2 diabetes.

Wirkmechanismus

Schizotenuin A exerts its effects primarily through the inhibition of amyloid aggregation. It interacts with amyloid β and human islet amyloid polypeptide, preventing their self-assembly and cross-seeding accumulation. This action reduces the formation of cytotoxic oligomers and fibrils, thereby protecting cells from amyloid-induced toxicity . The compound’s catechol moieties play a crucial role in its inhibitory activity.

Vergleich Mit ähnlichen Verbindungen

Schizotenuin A shares structural and functional similarities with other benzofuran lignans, including Schizotenuin F , Schizotenuin D , and Nepetamultin A . Below is a detailed comparison:

Structural Comparison
Compound Core Structure Key Substituents Molecular Source/Synthesis
Schizotenuin A Benzofuran lignan Hydroxyhydrocaffeic acid derivatives Natural: S. tenuifolia, L. lucidus
Schizotenuin F Benzofuran lignan Unspecified side chains Evaluated as PHGDH inhibitor (synthetic?)
Schizotenuin D Benzofuran lignan Derived from Me-Fer (methyl ferulate) Synthetic: Oxidative coupling of coumarins
Nepetamultin A Benzofuran lignan Hexose and caffeic acid moieties Natural: Nepeta multifida

Key Structural Notes:

  • Schizotenuin A and D share a benzofuran core but differ in side-chain modifications, particularly in hydroxylation and glycosylation patterns .
Pharmacological Activities
Compound Bioactivity Target/Mechanism Efficacy Data
Schizotenuin A Inhibits lipid peroxidation Rat brain homogenates, liver microsomes Potent activity at µM concentrations
Schizotenuin F PHGDH inhibition Binds to co-factor/substrate sites of PHGDH IC₅₀ not reported; good binding affinity
Nepetamultin A Antioxidant, anti-inflammatory Unspecified oxidative pathways Identified in Dracocephalum spp.

Functional Differences :

  • Schizotenuin A primarily targets lipid peroxidation, a hallmark of oxidative damage, while Schizotenuin F shows promise in cancer therapy via PHGDH inhibition, a key enzyme in serine biosynthesis .
  • Schizotenuin D, though structurally similar, is synthetically derived and lacks reported natural biological activity .
Physicochemical and ADMET Properties
Property Schizotenuin A (Inferred) Schizotenuin F Nepetamultin A (Inferred)
nHA ~1.4 1.4 ~1.2
nHD ~1.7 1.7 ~1.5
LogP ~2.0 1.9 ~1.8
TPSA (Ų) ~90 10.4 ~85
ADMET Profile Low absorption predicted Low absorption, high plasma protein binding Unknown

Notes:

  • Schizotenuin F’s low absorption aligns with benzofuran lignans’ typical pharmacokinetics, necessitating formulation optimization for therapeutic use .
  • The higher TPSA of Schizotenuin A (inferred from polar hydroxy groups) may reduce blood-brain barrier penetration compared to Schizotenuin F .

Q & A

Q. How can researchers systematically review existing literature on Schizotenuin A to identify knowledge gaps?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews. Search databases (PubMed, Web of Science) with controlled vocabularies (MeSH terms: “Schizotenuin A,” “bioactivity”). Screen studies via inclusion/exclusion criteria (e.g., peer-reviewed, in vitro/in vivo data). Map findings using tools like VOSviewer to visualize research trends .

Q. What minimal experimental details are required to ensure reproducibility of Schizotenuin A studies?

  • Methodological Answer : Report exact instrument models (e.g., Bruker AVANCE III HD 600 MHz NMR), software versions (e.g., MestReNova v14), and raw data repositories (e.g., Zenodo). For biological assays, specify passage numbers, serum batches, and incubation conditions. Cite primary sources for established protocols .

Tables
Table 1. Key Analytical Techniques for Schizotenuin A Characterization

TechniqueApplicationExample Parameters
NMR SpectroscopyStructural elucidation¹H NMR (600 MHz, CDCl3)
HRMSMolecular formula confirmationESI-MS, m/z 485.2012 [M+H]⁺
HPLCPurity assessmentC18 column, 70:30 MeOH:H2O, 1 mL/min

Table 2. Common Pitfalls in Schizotenuin A Research & Solutions

PitfallSolution
Low synthetic yieldOptimize protecting groups/catalysts
Bioactivity variabilityStandardize cell culture conditions
Spectral data ambiguityCross-validate with computational models

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.